

An In-depth Technical Guide to 2-(Methoxymethyl)phenol (CAS 5635-98-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Methoxymethyl)phenol**

Cat. No.: **B1596356**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)phenol, with the CAS registry number 5635-98-3, is a phenolic compound of growing interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a phenol ring substituted with a methoxymethyl group at the ortho position, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of **2-(Methoxymethyl)phenol**, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

2-(Methoxymethyl)phenol is a synthetic organic compound. The fundamental properties of this compound are summarized in the table below.

Property	Value	Source(s)
CAS Number	5635-98-3	[1]
Molecular Formula	C ₈ H ₁₀ O ₂	[1]
Molecular Weight	138.16 g/mol	[1]
IUPAC Name	2-(Methoxymethyl)phenol	[2]
Synonyms	2-Methoxy-methylphenol	[1]
Physical Form	Liquid	[3]
Purity	Typically ≥95-98%	[1] [2] [4]
Boiling Point	55 °C	
Storage	Store in an inert atmosphere at room temperature.	[3]

Computational Chemistry Data

Computational models provide valuable insights into the behavior of molecules. The following table lists key computed properties for **2-(Methoxymethyl)phenol**.

Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	29.46 Å ²	[1]
LogP	1.5386	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	2	[1]

Spectroscopic Data (Predicted)

While experimental spectra for **2-(Methoxymethyl)phenol** are not readily available in public databases, its spectroscopic characteristics can be predicted based on the analysis of its structural analogues, such as other substituted phenols.

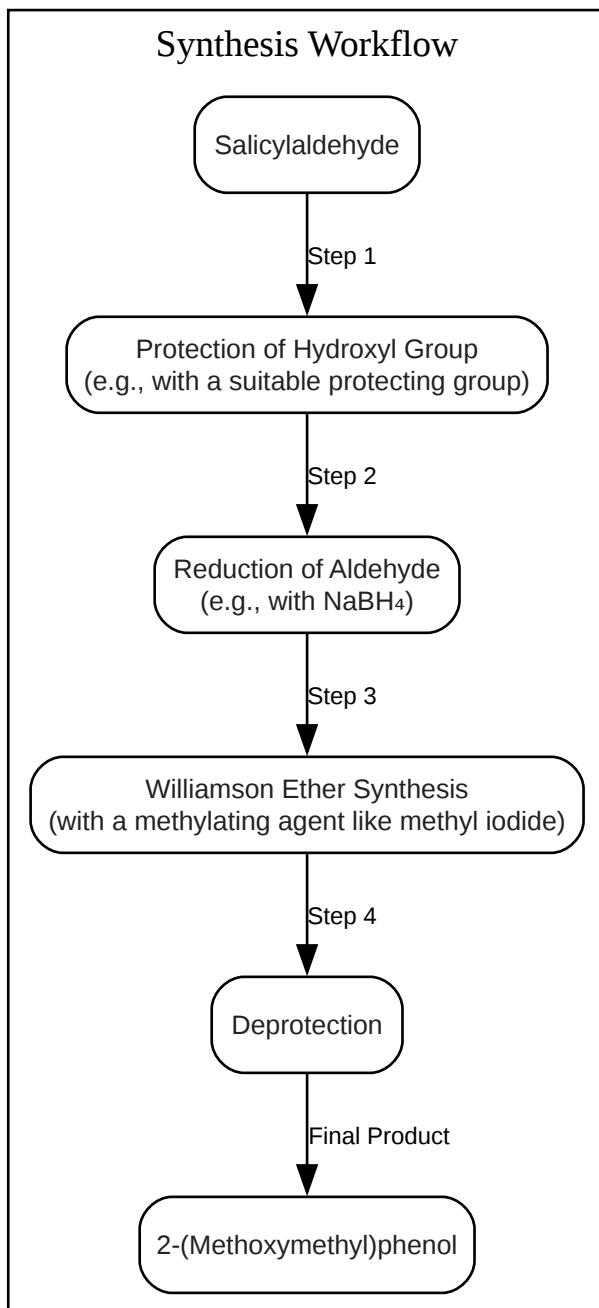
¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, the methyl protons, and the phenolic hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The methylene protons are expected to be a singlet around δ 4.5-5.0 ppm, and the methyl protons a singlet around δ 3.3-3.5 ppm. The phenolic hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methylene carbon of the methoxymethyl group is predicted to be around δ 70-75 ppm, and the methyl carbon around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)


The IR spectrum of **2-(Methoxymethyl)phenol** is expected to exhibit a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the alkyl groups will appear around 2850-3100 cm^{-1} . Characteristic C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm^{-1} region. The C-O stretching vibrations for the ether and phenol groups are expected in the 1000-1250 cm^{-1} range.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M^+) for **2-(Methoxymethyl)phenol** would be observed at m/z 138. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxymethyl group (-CH₂OCH₃, m/z 45).^[5]

Synthesis of 2-(Methoxymethyl)phenol

A plausible and efficient method for the synthesis of **2-(Methoxymethyl)phenol** is the Williamson ether synthesis, starting from salicylaldehyde. This multi-step synthesis involves the protection of the phenolic hydroxyl group, reduction of the aldehyde, followed by etherification.

[Click to download full resolution via product page](#)

Caption: A proposed workflow for the synthesis of **2-(Methoxymethyl)phenol**.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and should be adapted and optimized based on laboratory conditions and safety assessments.

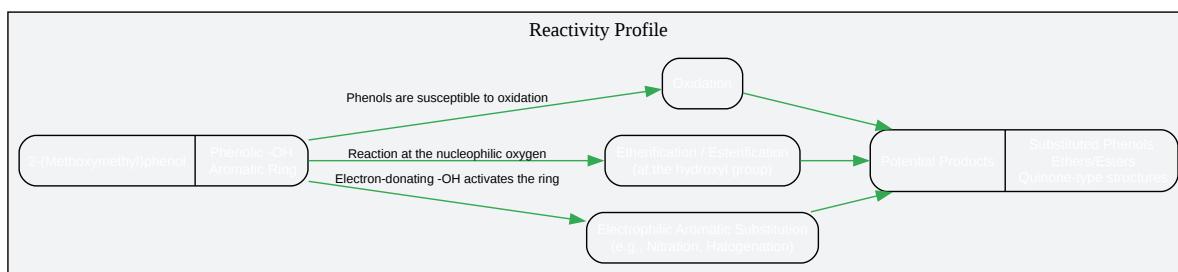
Step 1: Protection of Salicylaldehyde

- Dissolve salicylaldehyde in a suitable solvent (e.g., dichloromethane).
- Add a suitable protecting group for the phenolic hydroxyl, such as benzyl bromide, in the presence of a base like potassium carbonate.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Work up the reaction mixture to isolate the protected salicylaldehyde.

Step 2: Reduction of the Aldehyde

- Dissolve the protected salicylaldehyde in a solvent like methanol.
- Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride, portion-wise.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with water and extract the product into an organic solvent.

Step 3: Williamson Ether Synthesis


- Dissolve the resulting alcohol in a polar aprotic solvent like DMF or acetonitrile.
- Add a strong base, such as sodium hydride, to deprotonate the alcohol and form the alkoxide.
- Add a methylating agent, such as methyl iodide, and stir the reaction mixture.
- Monitor the reaction by TLC and, upon completion, quench with water and extract the product.

Step 4: Deprotection

- The final step involves the removal of the protecting group. The method of deprotection will depend on the protecting group used in Step 1. For a benzyl group, this can typically be achieved through catalytic hydrogenation (e.g., using H₂ and Pd/C).
- After deprotection, purify the final product, **2-(Methoxymethyl)phenol**, using column chromatography.

Reactivity and Potential Applications in Drug Development

The reactivity of **2-(Methoxymethyl)phenol** is primarily dictated by the phenolic hydroxyl group and the aromatic ring. The hydroxyl group makes the ring electron-rich and susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **2-(Methoxymethyl)phenol**.

As a building block, **2-(Methoxymethyl)phenol** holds potential in the synthesis of various biologically active molecules. The general class of methoxyphenols has been investigated for a range of pharmacological activities.

- **Antioxidant Activity:** Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the electron-donating methoxymethyl group may influence this activity. Derivatives of 2-methoxyphenols have shown promise in this area.[6][7][8]
- **Anti-inflammatory and Anticancer Potential:** Substituted phenols and their derivatives are scaffolds found in numerous compounds with anti-inflammatory and anticancer properties.[6][9][10][11][12] The dimerization of o-methoxyphenols has been suggested as a useful strategy for designing potent chemopreventive and anticancer agents.[6]
- **Building Block for Complex Molecules:** The functional groups of **2-(Methoxymethyl)phenol** allow for its incorporation into more complex molecular architectures, which may be of interest in the development of new therapeutic agents.[9]

Safety and Handling

2-(Methoxymethyl)phenol is classified as a hazardous substance and should be handled with appropriate safety precautions.[3]

Hazard Statements:[3]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:[3]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:[13]

- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures (General Recommendations):[\[13\]](#)

- **Inhalation:** Move the person to fresh air. Seek immediate medical attention if breathing is difficult.
- **Skin Contact:** Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
- **Eye Contact:** Flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
- **Ingestion:** Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

For comprehensive safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(Methoxymethyl)phenol is a valuable chemical intermediate with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery and development. Its reactivity, driven by the phenolic hydroxyl group and the activated aromatic ring, allows for a variety of chemical transformations. While its direct biological activities are not extensively documented, the broader class of methoxyphenols exhibits promising antioxidant, anti-inflammatory, and anticancer properties, suggesting that derivatives of **2-(Methoxymethyl)phenol** could be fruitful targets for future research. As with any chemical reagent, it is imperative to handle this compound with the appropriate safety precautions as outlined in its safety data sheet.

References

- National Industrial Chemicals Notification and Assessment Scheme. Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. 2020.
- Hoffman Fine Chemicals. CAS 5533-03-9 | 2-Methoxy-4-(methoxymethyl)phenol | MFCD24713449.
- PubMed. Dimerization, ROS formation, and biological activity of o-methoxyphenols.
- RIFM. RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. 2025.
- Supporting Inform
- RIFM. RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol, CAS Registry number 96840-56-1. 2024.
- Carl Roth.
- Human Metabolome Database. Showing metabocard for 2-Ethoxy-4-(methoxymethyl)phenol (HMDB0038354). 2012.
- Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. 2021.
- CP Lab Chemicals. **2-(Methoxymethyl)phenol**, min 98%, 100 mg.
- PubMed Central. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. 2016.
- Organic Syntheses. 2-methoxydiphenyl ether.
- PubMed Central.
- PubMed. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls.
- SpectraBase. 2-Methoxy-4-(methoxymethyl)phenol - Optional[¹³C NMR] - Chemical Shifts.
- MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. 2024.
- ResearchGate. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.
- PubMed. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- Cheméo. Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1).
- SpectraBase. p-(Methoxymethyl)phenol - Optional[¹³C NMR] - Chemical Shifts.
- NIST. Phenol, 2-methoxy-4-(methoxymethyl)-.
- GOV.UK. Phenol: toxicological overview. 2024.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemscene.com [chemscene.com]
- 2. 2-(Methoxymethyl)phenol 95% | CAS: 5635-98-3 | AChemBlock [achemblock.com]
- 3. 2-(Methoxymethyl)phenol | 5635-98-3 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimerization, ROS formation, and biological activity of o-methoxyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Methoxymethyl)phenol (CAS 5635-98-3)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596356#2-methoxymethyl-phenol-cas-number-5635-98-3-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com